

Discovery and history of 4-methylbenzonitrile

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Compound of Interest

Compound Name: *p*-Tolunitrile

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An In-depth Technical Guide to 4-Methylbenzonitrile

Introduction

4-Methylbenzonitrile, also known as **p-tolunitrile**, is an aromatic organic compound with the chemical formula C_8H_7N .^{[1][2]} It consists of a benzene ring substituted with a methyl group and a nitrile group at the para position.^[2] At room temperature, it exists as a colorless to pale yellow liquid or solid with a faint, aromatic odor.^{[1][2]} This compound is a key intermediate in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, dyes, and advanced materials.^{[1][3][4][5]} Its versatility stems from the reactivity of both the nitrile and the methyl functional groups, which allow for various chemical transformations.^[3]

History

The development of nitrile chemistry dates back to the 18th and 19th centuries. In 1782, Carl Wilhelm Scheele first synthesized hydrogen cyanide.^[6] This was followed by the preparation of benzonitrile in 1832 by Friedrich Wöhler and Justus von Liebig, and propionitrile by Théophile-Jules Pelouze in 1834.^[6] 4-Methylbenzonitrile itself was first synthesized in the early 20th century amidst the expansion of research into aromatic chemistry, though a single discoverer is not widely credited.^[1]

Physical and Chemical Properties

4-Methylbenzonitrile is a moderately polar and stable compound under standard conditions.^[1] It is soluble in common organic solvents like ethanol and ether but has limited solubility in water.^[2] Key physical properties are summarized in the table below.

Table 1: Physical Properties of 4-Methylbenzonitrile

Property	Value	Reference
CAS Number	104-85-8	[7][8]
Molecular Formula	C ₈ H ₇ N	[2][8][9]
Molecular Weight	117.15 g/mol	[8][9][10]
Appearance	Colorless to pale yellow liquid or solid	[1][2]
Melting Point	26-29 °C	[7][9][11]
Boiling Point	217 °C (at 760 mmHg)	[7]
103-106 °C (at 20 mmHg)	[4][9]	
Density	0.981 g/mL (at 25 °C)	[7][9]
Water Solubility	<0.1 g/100 mL (at 17 °C)	[9]
Flash Point	185 °F (85 °C)	[9]

Spectroscopic Data

The structural features of 4-methylbenzonitrile give rise to characteristic spectroscopic signatures.

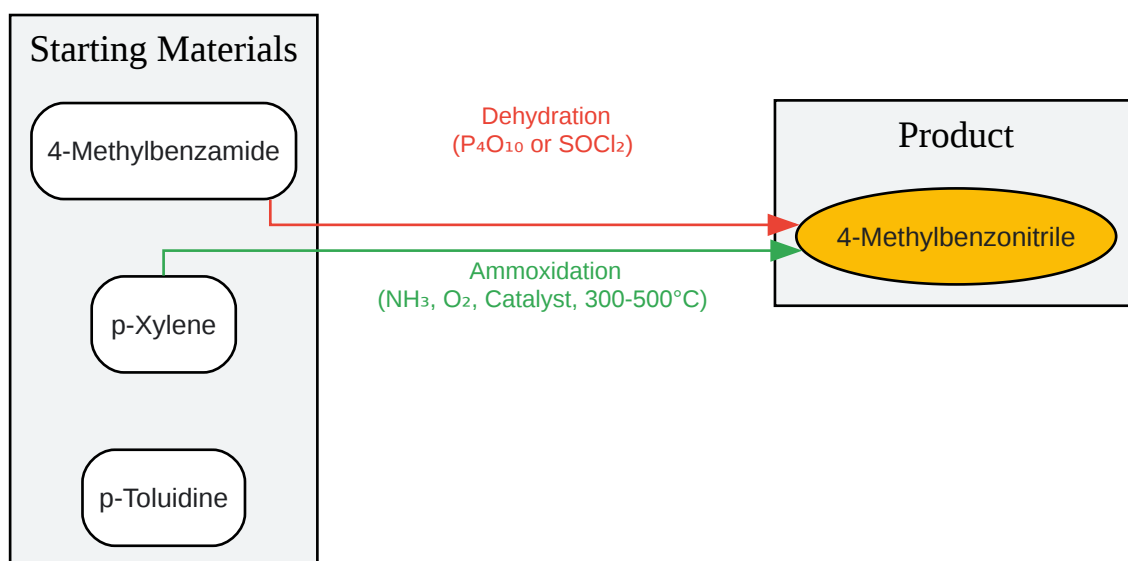
Table 2: Spectroscopic Data for 4-Methylbenzonitrile

Spectroscopy Type	Characteristic Peaks / Shifts	Reference
Infrared (IR)	~2220-2240 cm ⁻¹ (C≡N stretch, strong, sharp)	[12]
~3000-3100 cm ⁻¹ (Aromatic C-H stretch)	[12]	
~2850-2960 cm ⁻¹ (Aliphatic C-H stretch)	[12]	
~1450-1600 cm ⁻¹ (Aromatic C=C stretch)	[12]	
¹ H NMR	~7.2-7.6 ppm (Multiplet, 4H, Aromatic H)	[13]
~2.2-2.4 ppm (Singlet, 3H, -CH ₃)	[12]	
¹³ C NMR	~144 ppm (Aromatic C-CH ₃)	[14]
~132 ppm (Aromatic C-H)	[14]	
~129 ppm (Aromatic C-H)	[14]	
~118 ppm (C≡N)	[14]	
~112 ppm (Aromatic C-CN)	[14]	
~21 ppm (-CH ₃)	[14]	

Synthesis of 4-Methylbenzonitrile

Several synthetic routes have been developed for the laboratory and industrial-scale production of 4-methylbenzonitrile. Key methods include the Sandmeyer reaction, dehydration of amides, and ammoxidation of p-xylene.

Logical Flow of Synthesis Pathways



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Caption: Overview of major synthetic routes to 4-methylbenzonitrile.

Sandmeyer Reaction from p-Toluidine

This classic method involves the diazotization of an aromatic amine followed by cyanation.

- **Diazotization:** Dissolve 24 g of p-toluidine in a warm mixture of 55 ml of concentrated hydrochloric acid and 180 ml of water. Chill the solution in an ice-water bath with stirring to precipitate fine crystals of p-toluidine hydrochloride.[15] Maintain the temperature between 5-10 °C and add a solution of 17 g of sodium nitrite in 40 ml of water dropwise to form the diazonium salt solution.[15]
- **Preparation of Cyanide Solution:** In a separate 2 L flask, dissolve 55 g of copper sulfate in 200 ml of water. Warm the solution to 60-65 °C and cautiously add a solution of 60 g of potassium cyanide in 100 ml of water with stirring until a clear, pale-brown solution of potassium cupro-cyanide is formed.[15]
- **Cyanation:** Add the cold diazonium salt solution to the potassium cupro-cyanide solution while maintaining the reaction temperature between 60-70 °C.[15]
- **Work-up and Purification:** After the addition is complete, heat the mixture under reflux for 15 minutes.[15] Isolate the product by steam distillation.[15] The oily distillate solidifies upon

cooling.[15] Collect the crude solid by filtration. Purify the product by distillation, collecting the fraction boiling at 214-218 °C.[15]

Workflow for Sandmeyer Reaction



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Caption: Step-by-step workflow for the Sandmeyer synthesis of 4-methylbenzonitrile.

Dehydration of 4-Methylbenzamide

This method involves the removal of a water molecule from the corresponding primary amide.

- **Reaction Setup:** In a round-bottom flask, thoroughly mix 4-methylbenzamide with a dehydrating agent such as phosphorus(V) oxide (P_4O_{10}) or thionyl chloride ($SOCl_2$).[\[1\]](#)[\[16\]](#)[\[17\]](#)
- **Dehydration:** Gently heat the solid mixture. The water molecule is eliminated from the amide group, forming the nitrile.[\[16\]](#)[\[17\]](#)
- **Purification:** The liquid 4-methylbenzonitrile product is collected directly via simple distillation from the reaction mixture.[\[16\]](#)[\[17\]](#)

Ammoxidation of p-Xylene (Industrial Method)

This is the primary industrial route, valued for its efficiency and atom economy.

- **Reaction Conditions:** The reaction is carried out in the gas phase at elevated temperatures, typically between 300–500 °C.[\[1\]](#)
- **Catalyst:** A mixture of p-xylene, ammonia, and oxygen (or air) is passed over a solid-state catalyst. Bismuth molybdate is a commonly used catalyst for this process.[\[1\]](#)
- **Conversion:** The catalyst facilitates the selective conversion of one of the methyl groups of p-xylene into a nitrile functional group.
- **Purification:** The product stream is cooled, and 4-methylbenzonitrile is separated from byproducts and unreacted starting materials through condensation and subsequent distillation.

Applications in Research and Drug Development

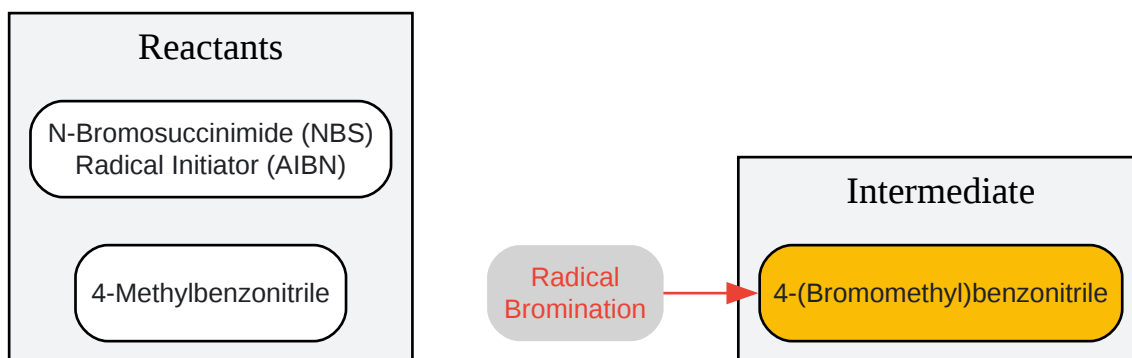
4-Methylbenzonitrile is a valuable building block in medicinal chemistry and materials science.[\[1\]](#)[\[3\]](#)[\[18\]](#)

- **Pharmaceutical Synthesis:** It serves as a key precursor for various pharmacologically active compounds.[\[3\]](#)[\[4\]](#) For example, it is an intermediate in the synthesis of Letrozole, an aromatase inhibitor used to treat certain types of breast cancer.[\[19\]](#)[\[20\]](#)
- **Agrochemicals:** It is used in the production of herbicides and fungicides, where its structure forms the core of more complex active ingredients.[\[1\]](#)[\[4\]](#)

- **Dyes and Pigments:** The compound is a precursor to chromophores used in the manufacturing of dyes and pigments for textiles and inks.[1][3]
- **Advanced Materials:** It is increasingly used in the development of electronic chemicals and photoresist components for the semiconductor industry.[4][18]

Logical Relationship: Synthesis of Letrozole Intermediate

The following diagram illustrates a key step in the synthesis of the drug Letrozole, showcasing the role of 4-methylbenzonitrile.



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Caption: Formation of a key Letrozole precursor from 4-methylbenzonitrile.[19]

Safety Information

4-Methylbenzonitrile is considered moderately toxic upon inhalation, ingestion, or skin contact. [1] Acute exposure may lead to irritation of the eyes, skin, and respiratory system.[1] It is incompatible with strong oxidizing agents, strong bases, and acids.[9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

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